molecular formula C15H17ClN2O2 B7480202 1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol

1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol

Cat. No. B7480202
M. Wt: 292.76 g/mol
InChI Key: OMCDHXCOIUJJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperidine derivative that contains an oxazole ring and a chlorophenyl group attached to it. It is also known by its chemical name, OCPCA.

Mechanism of Action

The mechanism of action of OCPCA is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This interaction may modulate the activity of other receptors and ion channels, leading to changes in neuronal excitability and neurotransmitter release. OCPCA may also affect intracellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
OCPCA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that OCPCA can modulate the activity of ion channels and receptors, including the NMDA receptor and the voltage-gated sodium channel. It has also been shown to affect the release of neurotransmitters, such as dopamine and glutamate. In vivo studies have demonstrated that OCPCA can modulate pain perception and memory formation.

Advantages and Limitations for Lab Experiments

The primary advantage of using OCPCA in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of using OCPCA is its potential for off-target effects. OCPCA may interact with other receptors and ion channels, leading to unintended effects. Additionally, the synthesis of OCPCA is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research involving OCPCA. One area of interest is the development of more selective sigma-1 receptor ligands that can be used to study the role of this receptor in greater detail. Another area of interest is the use of OCPCA in the development of new therapeutics for various neurological disorders, such as Alzheimer's disease and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of OCPCA and its potential off-target effects.

Synthesis Methods

The synthesis of OCPCA involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the oxazole ring, which is achieved through a reaction between 4-chlorobenzaldehyde and glycine. The resulting product is then reacted with piperidine to form the final compound, OCPCA. This synthesis method has been optimized to yield high purity and high yield of OCPCA.

Scientific Research Applications

OCPCA has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a research tool in neuroscience. OCPCA has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. This makes OCPCA a valuable tool for studying the role of sigma-1 receptors in these processes.

properties

IUPAC Name

1-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-12-3-1-11(2-4-12)14-9-17-15(20-14)10-18-7-5-13(19)6-8-18/h1-4,9,13,19H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCDHXCOIUJJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol

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